2-Methylpiperazine-d6

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

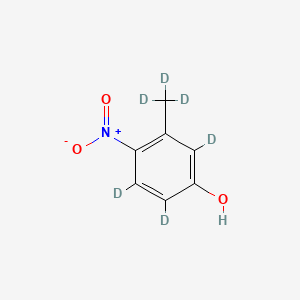

2,3,6-trideuterio-4-nitro-5-(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3/i1D3,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIZYNQECPTVEO-RLTMCGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])C([2H])([2H])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-89-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219803-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylpiperazine-d6

Introduction

2-Methylpiperazine is a heterocyclic compound that serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.

The strategic incorporation of deuterium, the stable heavy isotope of hydrogen, into drug molecules and critical reagents has become a powerful tool in modern drug development. Deuteration can significantly alter the metabolic profile of a compound, primarily through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] This can lead to a reduced rate of metabolism, a longer half-life, and a decrease in the formation of potentially toxic metabolites.[2][3]

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of this compound. This isotopically labeled compound is an invaluable tool for pharmaceutical research, particularly as an internal standard in mass spectrometry-based bioanalysis for pharmacokinetic and metabolic studies.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the reduction of a suitable precursor with a deuterium source. A plausible and efficient synthetic route is outlined below, based on established methods for the introduction of deuterium into heterocyclic systems.[4][5] The proposed deuteration pattern is on the carbon atoms of the piperazine ring at positions 3, 5, and 6, resulting in 2-Methylpiperazine-3,3,5,5,6,6-d6.

Proposed Synthetic Pathway

The proposed pathway involves the initial protection of an alanine derivative, followed by cyclization to form a piperazinedione ring. This intermediate is then reduced using a powerful deuterating agent, such as Lithium Aluminum Deuteride (LiAlD₄), to introduce the deuterium atoms. The final step involves the deprotection of the nitrogen atoms to yield the target compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Methyl-4-Cbz-piperazine-3,5-dione

-

Coupling: To a solution of N-Cbz-L-Alanine (1.0 eq) in dichloromethane (DCM), add N-hydroxysuccinimide (1.1 eq) and dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0 °C. Stir the mixture for 1 hour.

-

Add a solution of glycine ethyl ester hydrochloride (1.0 eq) and triethylamine (1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-(N-Cbz-L-Alanyl)glycine ethyl ester.

-

Cyclization: Heat the purified dipeptide ester at 150-160 °C under vacuum for 4-6 hours to effect cyclization.

-

The resulting solid is triturated with diethyl ether to yield 2-Methyl-4-Cbz-piperazine-3,5-dione.

Step 2: Reduction with Lithium Aluminum Deuteride (LiAlD₄)

-

To a stirred suspension of Lithium Aluminum Deuteride (LiAlD₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere, add a solution of 2-Methyl-4-Cbz-piperazine-3,5-dione (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlD₄ by the sequential addition of D₂O, followed by 15% NaOD in D₂O, and then more D₂O.

-

Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield crude 2-Methyl-4-Cbz-piperazine-d6.

Step 3: Deprotection

-

Dissolve the crude 2-Methyl-4-Cbz-piperazine-d6 in methanol.

-

Add a catalytic amount of palladium on charcoal (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-18 hours.

-

Monitor the deprotection by TLC. Upon completion, filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by sublimation or recrystallization to afford the final product.

Characterization

The successful synthesis of this compound is confirmed through a combination of spectroscopic techniques. The following table summarizes the expected and observed characterization data.

Data Presentation

| Property | Expected Value for this compound |

| Molecular Formula | C₅H₆D₆N₂ |

| Molar Mass | Approx. 106.20 g/mol |

| Exact Mass | Approx. 106.1378 Da |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~2.9 (m, 1H, CH), ~1.8 (br s, 2H, NH), ~1.0 (d, 3H, CH₃). The signals corresponding to the protons at C3, C5, and C6 positions will be absent. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~53 (CH), ~46 (t, J(C-D) ≈ 20-22 Hz, CD₂), ~45 (t, J(C-D) ≈ 20-22 Hz, CD₂), ~19 (CH₃). The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield.[6][7] |

| Mass Spectrometry (EI) | m/z: Molecular ion peak [M]⁺ at ~106. The fragmentation pattern will be similar to the unlabeled compound, but fragments containing deuterated positions will show a corresponding mass shift. |

| Isotopic Purity | >98% (Determined by Mass Spectrometry) |

Characterization Workflow

The identity, purity, and isotopic enrichment of the synthesized this compound are confirmed using a standard analytical workflow.

Caption: General workflow for the characterization of this compound.

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

In ¹³C NMR, broadband proton decoupling is used to simplify the spectrum. The signals for deuterated carbons will appear as multiplets due to the carbon-deuterium coupling.[7]

-

²H NMR can also be performed to directly observe the deuterium signals and confirm their locations.

-

-

Mass Spectrometry (MS):

-

Dissolve a small sample in a suitable solvent (e.g., methanol).

-

Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Acquire spectra and determine the exact mass of the molecular ion.

-

Compare the measured mass to the theoretical exact mass of C₅H₆D₆N₂ to confirm identity.

-

Assess isotopic purity by examining the relative intensities of ions corresponding to d0 through d5 species.

-

Applications in Drug Development

The primary application of this compound is as an internal standard (IS) for the quantification of an unlabeled parent drug or metabolite containing the 2-methylpiperazine scaffold in biological matrices. The use of a stable isotope-labeled IS is the gold standard in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Use as an Internal Standard in Pharmacokinetic (PK) Studies

In a typical PK study, the concentration of a drug is measured over time in biological fluids (e.g., plasma, urine) after administration. This compound is an ideal internal standard because it co-elutes with the non-deuterated analyte during chromatography but is easily distinguished by its higher mass in the mass spectrometer. This allows for accurate correction of any analyte loss during sample preparation and analysis.[2][3]

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

This document is intended for research and informational purposes only. The proposed synthetic and analytical methods should be adapted and validated by qualified personnel in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 5. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the NMR Spectral Data Analysis of 2-Methylpiperazine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 2-Methylpiperazine-d6. Given the absence of readily available experimental spectra for this specific isotopologue, this document outlines the expected ¹H and ¹³C NMR characteristics based on the known spectral data of 2-methylpiperazine and the fundamental principles of NMR spectroscopy for deuterated compounds. This guide serves as a valuable resource for researchers utilizing this compound in metabolic studies, as a tracer, or as an internal standard in quantitative analyses.

Predicted NMR Spectral Data

For the purpose of this guide, it is assumed that the deuteration in this compound occurs on the three methylene groups of the piperazine ring (C3, C5, and C6), a common labeling pattern in commercially available deuterated heterocyclic compounds. This assumption is critical for the subsequent spectral predictions.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be significantly simplified compared to its non-deuterated counterpart due to the absence of signals from the deuterated positions. The remaining protons are expected to be those on the nitrogen atoms, the methine group at C2, and the methyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | Multiplet | 1H | CH -CH₃ |

| ~2.0 - 2.2 | Broad Singlet | 2H | NH |

| ~1.05 | Doublet | 3H | CH-CH ₃ |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Predicted ¹³C NMR Spectral Data

In the proton-decoupled ¹³C NMR spectrum, the carbons directly bonded to deuterium will exhibit a characteristic triplet multiplicity due to the spin-1 nature of the deuterium nucleus. The chemical shifts of these carbons may also experience a slight upfield shift, known as the deuterium isotope effect.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~55 - 57 | Singlet | C H-CH₃ (C2) |

| ~45 - 47 | Triplet | C D₂ (C3) |

| ~49 - 51 | Triplet | C D₂ (C5) |

| ~50 - 52 | Triplet | C D₂ (C6) |

| ~19 - 21 | Singlet | CH-C H₃ |

Note: The observation of triplets for the deuterated carbons depends on the acquisition parameters and the relaxation times of the nuclei.

Experimental Protocols

The following section details the methodologies for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Solvent Selection : Choose a high-purity deuterated solvent that completely dissolves the sample. For non-polar to moderately polar compounds like this compound, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices.

-

Sample Concentration : For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Filtration : To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can also reference the residual solvent peak.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Program | Standard single-pulse (e.g., zg30) |

| Spectral Width | ~12 ppm |

| Acquisition Time | 2 - 4 seconds |

| Relaxation Delay | 1 - 5 seconds |

| Number of Scans | 16 - 64 |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Program | Proton-decoupled single-pulse (e.g., zgpg30) |

| Spectral Width | ~220 ppm |

| Acquisition Time | 1 - 2 seconds |

| Relaxation Delay | 2 - 5 seconds |

| Number of Scans | 1024 or more |

Data Analysis Workflow

The logical flow of analyzing the NMR spectral data of a deuterated compound like this compound is crucial for accurate structural confirmation and purity assessment.

Caption: Workflow for NMR Data Analysis of Deuterated Compounds.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. Experimental verification is essential to confirm these predictions and to establish a definitive spectral database for this valuable isotopically labeled compound.

Interpreting the mass spectrum of 2-Methylpiperazine-d6

An In-depth Technical Guide to the Mass Spectrum of 2-Methylpiperazine-d6

For researchers, scientists, and professionals in drug development, understanding the analytical characteristics of deuterated compounds is crucial for pharmacokinetic and metabolic studies. This compound, a deuterated analog of 2-methylpiperazine, serves as a valuable internal standard in quantitative bioanalysis using mass spectrometry. This guide provides a detailed interpretation of its expected mass spectrum, a plausible fragmentation pathway, and a standard experimental protocol for its analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of a deuterated compound is interpreted by comparing it to its non-deuterated counterpart. The addition of deuterium atoms (mass ≈ 2.014 amu) in place of protium atoms (mass ≈ 1.008 amu) results in a predictable mass shift for the molecular ion and its fragments.

1.1. Mass Spectrum of 2-Methylpiperazine (Non-Deuterated)

The non-deuterated 2-methylpiperazine (C₅H₁₂N₂) has a molecular weight of approximately 100.16 g/mol .[1][2] Its electron ionization (EI) mass spectrum is characterized by a molecular ion peak (M⁺) and several key fragment ions. The fragmentation of cyclic amines like piperazine is typically driven by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3][4]

1.2. Predicted Mass Spectrum of this compound

For this compound, we assume the six deuterium atoms are distributed on the piperazine ring, a common labeling pattern for such internal standards. This would result in a molecular formula of C₅H₆D₆N₂ and an approximate molecular weight of 106.20 g/mol .

The table below summarizes the major ions observed in the mass spectrum of 2-methylpiperazine and the predicted corresponding ions for its d6 analog.

| m/z (2-Methylpiperazine) | Proposed Fragment Ion | Proposed Structure | Predicted m/z (this compound) | Proposed Deuterated Fragment |

| 100 | [C₅H₁₂N₂]⁺ | Molecular Ion | 106 | [C₅H₆D₆N₂]⁺ |

| 85 | [M - CH₃]⁺ | Loss of the methyl group | 88 | [M - CD₃]⁺ or 91 [M - CH₃]⁺ |

| 57 | [C₃H₇N]⁺ | Ring fragmentation | 62 or 63 | Deuterated equivalent |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage product | 48 or 50 | Deuterated equivalent |

Note: The exact m/z of the deuterated fragments depends on which atoms are lost during fragmentation.

Proposed Fragmentation Pathway

The primary fragmentation of 2-methylpiperazine in an EI source involves the loss of the methyl group and cleavage of the piperazine ring. The presence of deuterium atoms will influence the masses of the resulting fragments.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective technique for the analysis of piperazine derivatives.[5][6] The following protocol provides a general framework for the analysis of this compound.

3.1. Sample Preparation

-

Extraction: For biological samples (e.g., plasma, urine), a liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analyte from the matrix.

-

Derivatization (Optional): To improve chromatographic properties and thermal stability, the sample may be derivatized. Acetylation is a common method for piperazine compounds.[7]

-

Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., ethyl acetate) prior to injection.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent GC system (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[6]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 min.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 min at 280°C.

-

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer: Quadrupole mass analyzer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Scan Mode: Full scan (m/z 40-300) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Caption: General workflow for the GC-MS analysis of this compound.

Signaling Pathways

2-Methylpiperazine itself is not typically associated with specific signaling pathways in the same way a pharmacologically active drug is. However, piperazine derivatives are a broad class of compounds with diverse biological activities, often targeting neurotransmitter systems.[8] For instance, some piperazine-based drugs act on serotonergic or dopaminergic pathways. As a deuterated internal standard, this compound is designed to be chemically identical to its non-deuterated counterpart in biological systems, but distinguishable by mass spectrometry. Therefore, it is not expected to have unique signaling properties.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For specific applications, validation of the fragmentation pattern and analytical method with a certified reference standard is essential.

References

- 1. Piperazine, 2-methyl- [webbook.nist.gov]

- 2. Piperazine, 2-methyl- [webbook.nist.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. scholars.direct [scholars.direct]

- 7. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Deuterated 2-Methylpiperazine

A Note on Isotopic Labeling: While the initial request specified 2-Methylpiperazine-d6, a commercially available version with this specific isotopic distribution was not readily identified in the public domain. This guide, therefore, focuses on the most closely related and commercially available analog: (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 . A deca-deuterated version, (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7, is also commercially available. The principles and much of the data presented here are applicable to other deuterated isotopologues of 2-methylpiperazine.

This technical guide is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for a variety of applications, including as internal standards in quantitative bioanalysis, for metabolic fate studies, and in mechanistic investigations.

Core Identification and Properties

(±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 is a deuterated form of the heterocyclic amine 2-methylpiperazine. The strategic placement of seven deuterium atoms on the piperazine ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of 2-methylpiperazine.

Chemical Identifiers

| Identifier | Value |

| Chemical Name | (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 |

| CAS Number | 1219802-98-8 |

| Molecular Formula | C₅D₇H₅N₂ |

| Molecular Weight | 107.21 g/mol |

| Unlabeled CAS No. | 109-07-9 |

Physicochemical Properties

Quantitative data for the physicochemical properties of the deuterated form are not extensively published. However, they are expected to be very similar to the unlabeled 2-methylpiperazine.

| Property | Value (for unlabeled 2-Methylpiperazine) |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 61-63 °C |

| Boiling Point | 155 °C at 763 mmHg |

| Solubility | Soluble in water and common organic solvents |

Synthesis and Experimental Protocols

The synthesis of deuterated 2-methylpiperazine typically involves the reduction of a suitable precursor with a deuterium source. A general approach involves the use of lithium aluminum deuteride (LiAlD₄) as the reducing agent.

General Synthesis Workflow

Below is a conceptual workflow for the synthesis of deuterated 2-methylpiperazine.

Caption: A generalized workflow for the synthesis of deuterated 2-methylpiperazine.

Illustrative Experimental Protocol for Synthesis

This is a representative protocol and may require optimization.

-

Preparation of a Protected Piperazine Precursor: Start with a suitable piperazine precursor, for instance, a piperazine-2,5-dione derivative. The amine groups are typically protected, for example, with Boc (tert-butyloxycarbonyl) groups to prevent unwanted side reactions.

-

Introduction of the Methyl Group: The methyl group can be introduced via alkylation at the 2-position of the protected piperazine ring using a methylating agent like methyl iodide.

-

Deuterium Labeling via Reduction: The protected and methylated piperazine precursor is then subjected to reduction using a powerful deuterating agent. Lithium aluminum deuteride (LiAlD₄) is commonly used for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at a controlled temperature (e.g., reflux) to drive the reaction to completion.

-

Workup and Deprotection: After the reduction is complete, the reaction is carefully quenched with D₂O followed by an aqueous base (e.g., NaOH solution). The resulting aluminum salts are filtered off, and the organic layer is separated. The protecting groups are then removed, often by treatment with a strong acid like hydrochloric acid in an appropriate solvent.

-

Purification: The crude deuterated 2-methylpiperazine is then purified. This can be achieved by techniques such as distillation under reduced pressure or column chromatography on silica gel.

-

Characterization: The final product is characterized to confirm its identity and isotopic enrichment. This is typically done using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Characterization

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of the deuterated compound.

-

Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for C₅D₇H₅N₂ would be expected at m/z 107.

-

Fragmentation Pattern: The fragmentation pattern would be similar to that of unlabeled 2-methylpiperazine, but with mass shifts corresponding to the deuterated fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the positions of the deuterium labels.

-

¹H NMR: The proton NMR spectrum would be significantly simplified compared to the unlabeled compound. The signals for the protons on the deuterated carbons (positions 2, 3, 5, and 6) would be absent. The remaining signals would be for the methyl protons and the N-H protons.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the deuterium atoms at positions 2, 3, 5, and 6 of the piperazine ring.

-

¹³C NMR: The carbon signals for the deuterated positions would show characteristic splitting patterns due to coupling with deuterium (a triplet for -CD₂- and a multiplet for the -CD- group) and would be of lower intensity.

Applications in Research and Development

Deuterated 2-methylpiperazine is a valuable tool in several areas of scientific research:

-

Internal Standard for Quantitative Analysis: Its primary use is as an internal standard in chromatographic methods (LC-MS, GC-MS) for the accurate quantification of 2-methylpiperazine in complex matrices such as plasma, urine, and tissue samples. The co-elution with the unlabeled analyte and its distinct mass allows for correction of matrix effects and variations in instrument response.

-

Metabolic Studies: It can be used in drug metabolism studies to investigate the metabolic fate of drug candidates containing the 2-methylpiperazine moiety. By tracking the deuterated fragments, researchers can identify metabolites and elucidate metabolic pathways.

-

Mechanistic Studies: The kinetic isotope effect, where the C-D bond is broken more slowly than a C-H bond, can be exploited to study reaction mechanisms involving the 2-methylpiperazine scaffold.

Workflow for Use as an Internal Standard

Caption: A typical workflow for using 2-methylpiperazine-d7 as an internal standard.

Safety and Handling

Safety information for (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 is not specifically available. The following information is based on the safety data for unlabeled 2-methylpiperazine and should be used as a guideline. A comprehensive risk assessment should be conducted before handling this compound.

-

Hazard Statements: Flammable solid. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.

-

Precautionary Statements: Keep away from heat/sparks/open flames/hot surfaces. – No smoking. Wear protective gloves/protective clothing/eye protection/face protection. In case of fire: Use appropriate media for extinction. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition.

An In-depth Technical Guide to Deuterated 2-Methylpiperazine

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of deuterated 2-methylpiperazine. The term "2-Methylpiperazine-d6" is ambiguous without specifying the positions of the six deuterium atoms. Therefore, this guide will focus on a commercially available and well-characterized isotopologue, (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 , as a representative example of a deuterated 2-methylpiperazine. This compound is a valuable tool in pharmaceutical research, particularly in metabolic studies, pharmacokinetic assessments, and as an internal standard for mass spectrometry-based bioanalysis. The incorporation of deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, enabling precise quantification and metabolic tracking.

Chemical Structure and IUPAC Name

The chemical structure of (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 is depicted below. The deuterium atoms are strategically placed on the piperazine ring.

Chemical Structure:

IUPAC Name: 2,2,3,3,5,5,6-heptadeuterio-6-methylpiperazine[1]

Data Presentation

The following table summarizes and compares the physicochemical properties of 2-Methylpiperazine and its deuterated analog, (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7.

| Property | 2-Methylpiperazine | (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 |

| CAS Number | 109-07-9[1][2] | 1219802-98-8[1][3] |

| Molecular Formula | C₅H₁₂N₂ | C₅D₇H₅N₂[1] |

| Molecular Weight | 100.16 g/mol [4] | 107.2053 g/mol [1] |

| Accurate Mass | 100.100048391 Da[4] | 107.144 Da[1] |

| Appearance | White to yellow crystalline powder[2] | Not specified |

| Melting Point | 61-63 °C[2] | Not specified |

| Boiling Point | 155 °C at 763 mmHg[2] | Not specified |

| Storage | Room temperature, under inert atmosphere[2] | Not specified |

Experimental Protocols

Proposed Synthesis of (±)-2-Methylpiperazine-d7

A plausible synthetic route for (±)-2-Methylpiperazine-d7 can be adapted from established methods for the deuteration of piperazine derivatives, which often involve the reduction of amide or imide precursors with a deuterium source like lithium aluminum deuteride (LiAlD₄).

Objective: To synthesize (±)-2-Methylpiperazine-d7 via reduction of a suitable precursor.

Materials:

-

1-Benzyl-3-methylpiperazine-2,5-dione (precursor)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deuterium oxide (D₂O)

-

Palladium on carbon (10% Pd/C)

-

Methanol-d₄ (CD₃OD)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents)

Protocol:

-

Reduction of the Dione Precursor:

-

In a flame-dried, four-necked flask equipped with a stirrer, thermometer, and condenser under an inert argon atmosphere, suspend 1-benzyl-3-methylpiperazine-2,5-dione in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Carefully add lithium aluminum deuteride (LiAlD₄) portion-wise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LiAlD₄ by the sequential addition of D₂O.

-

Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield crude 1-benzyl-3-methyl(d₆)-piperazine.

-

-

Debenzylation:

-

Dissolve the crude 1-benzyl-3-methyl(d₆)-piperazine in methanol-d₄.

-

Add a catalytic amount of 10% Palladium on carbon.

-

Subject the mixture to a deuterium gas atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-18 hours.

-

Monitor the debenzylation by TLC.

-

Upon completion, filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude (±)-2-Methylpiperazine-d7.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final product.

-

Analytical Characterization Protocol

Objective: To confirm the identity, purity, and isotopic enrichment of the synthesized (±)-2-Methylpiperazine-d7.

Methods:

-

Mass Spectrometry (MS):

-

Dissolve a small sample in a suitable solvent (e.g., methanol/water).

-

Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire spectra in positive ion mode and determine the exact mass of the [M+H]⁺ ion.

-

Compare the measured mass to the theoretical exact mass of C₅D₇H₅N₂ to confirm identity.

-

Assess isotopic purity by examining the relative intensities of ions corresponding to d0 through d6 species.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions on the piperazine ring will confirm the location of the deuterium labels.

-

²H NMR: Acquire a deuterium NMR spectrum to confirm the presence and chemical environment of the deuterium atoms.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be significantly broader and less intense than the signals for the non-deuterated carbons.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatize the sample if necessary to improve volatility.

-

Analyze the sample using a GC-MS system to confirm the molecular weight and fragmentation pattern, which will be different from the non-deuterated standard.

-

Mandatory Visualizations

Caption: Proposed synthetic pathway for (±)-2-Methylpiperazine-d7.

Caption: General analytical workflow for the characterization of deuterated compounds.

References

Isotopic Purity of 2-Methylpiperazine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic purity of 2-Methylpiperazine-d6. Ensuring high isotopic purity is critical for applications in drug metabolism and pharmacokinetic (DMPK) studies, as well as for its use as an internal standard in quantitative bioanalysis. This document outlines the analytical techniques, experimental protocols, and data interpretation necessary for the comprehensive characterization of this deuterated compound.

Introduction to Isotopic Purity

For a deuterated compound like this compound, "purity" encompasses not only the absence of chemical impurities but also the extent of deuterium incorporation, known as isotopic purity. The synthesis of deuterated molecules rarely achieves 100% isotopic purity, resulting in a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[1] For instance, a sample of this compound will inevitably contain small amounts of d5, d4, and other lower-deuterated species.[1] Regulatory bodies require a thorough analysis and quantification of these isotopologues.[1]

It is crucial to distinguish between two key terms:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.[1]

-

Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d6).[1]

Analytical Methodologies for Isotopic Purity Determination

The primary techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2] These methods provide complementary information to build a complete profile of the isotopic distribution.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the distribution of isotopologues.[3][4] By analyzing the relative intensities of the mass-to-charge (m/z) peaks corresponding to each isotopic species (d0 through d6), the species abundance can be accurately calculated.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) is highly effective for quantifying the small amounts of residual hydrogen at the intended deuteration sites.[1] By comparing the integration of these residual proton signals to a known internal standard, the overall isotopic enrichment can be determined with high precision.[1] Deuterium NMR (²H-NMR) can also be used to directly observe the deuterium nuclei, confirming the locations of deuteration.

Quantitative Data Summary

The following tables summarize representative quantitative data for a high-purity batch of this compound.

Table 1: Isotopologue Distribution of this compound by Mass Spectrometry

| Isotopologue | Mass (Da) | Relative Abundance (%) |

| d0 | 100.10 | < 0.1 |

| d1 | 101.11 | < 0.1 |

| d2 | 102.11 | 0.2 |

| d3 | 103.12 | 0.5 |

| d4 | 104.12 | 1.5 |

| d5 | 105.13 | 5.0 |

| d6 | 106.14 | > 92.8 |

Note: The isotopic enrichment values are hypothetical and representative of a high-purity sample.

Table 2: Isotopic Enrichment at Deuterated Positions by ¹H-NMR

| Position | Isotopic Enrichment (%) |

| Methyl Group (CD₃) | > 99.5 |

| Piperazine Ring (positions 3, 5, 6) | > 99.0 |

| Overall Enrichment | > 99.0 |

Experimental Protocols

Mass Spectrometry for Isotopologue Distribution

Objective: To determine the relative abundance of each isotopologue of this compound.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer to ensure high mass accuracy.

-

Direct Infusion: Infuse the sample directly into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range. The expected protonated molecule [M+H]⁺ for the d6 species is m/z 107.15.

-

Data Analysis:

-

Identify the m/z peaks corresponding to the protonated molecular ions of each isotopologue (d0 to d6).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

NMR Spectroscopy for Isotopic Enrichment

Objective: To quantify the isotopic enrichment at the specified deuteration sites.

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound and a suitable internal standard in a deuterated solvent (e.g., DMSO-d6).

-

¹H-NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

-

Data Analysis:

-

Identify the residual proton signals at the deuterated positions.

-

Integrate the signals of the residual protons and the internal standard.

-

Calculate the amount of residual protons relative to the internal standard to determine the isotopic enrichment at each site.

-

Visualizing Workflows and Relationships

The following diagrams illustrate the key workflows in the isotopic purity analysis of this compound.

References

- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

A Technical Guide to High-Purity Deuterated 2-Methylpiperazine for Researchers and Drug Development Professionals

Commercial Availability and Specifications

High-purity (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 is available from several specialized chemical suppliers. These suppliers offer the compound with high isotopic and chemical purity, making it suitable for sensitive analytical and research applications. Below is a summary of the technical data from prominent suppliers.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Molecular Formula | Molecular Weight |

| LGC Standards | (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 | 1219802-98-8 | 98 atom % D (also 12.7% deuterated on methyl)[1] | min 98%[1] | C₅D₇H₅N₂ | 107.2053 |

| CDN Isotopes | (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 | 2363789-19-7 | 99 atom % D[2] | Not specified | C₅D₁₀H₂N₂ | 110.22 |

Applications in Research and Drug Development

Deuterated 2-methylpiperazine, particularly (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7, is a valuable tool in several areas of scientific research, most notably in drug metabolism and pharmacokinetic (DMPK) studies and as an internal standard in bioanalytical methods.

Use as an Internal Standard in Mass Spectrometry

The primary application of deuterated compounds is as internal standards for quantitative analysis by mass spectrometry (MS).[3] Due to their near-identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatographic separation and exhibit similar ionization efficiency.[4][5] This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results.[4][5]

A typical workflow for using a deuterated internal standard in a bioanalytical LC-MS/MS assay is depicted below.

Role in Drug Metabolism and Pharmacokinetic (DMPK) Studies

The substitution of hydrogen with deuterium can alter the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can slow down the rate of metabolic reactions, particularly those mediated by cytochrome P450 enzymes. By strategically placing deuterium atoms on a drug candidate containing a 2-methylpiperazine moiety, researchers can potentially:

-

Reduce the rate of metabolism: This can lead to a longer drug half-life and improved bioavailability.

-

Decrease the formation of toxic metabolites: By blocking or slowing down certain metabolic pathways.

-

Improve the drug's overall pharmacokinetic profile: Leading to more consistent drug exposure.

Inhibition of the β-catenin/Tcf4 Signaling Pathway

2-Methylpiperazine has been identified as a reagent in the design and synthesis of inhibitors of the β-catenin/T-cell factor 4 (Tcf4) signaling pathway. The non-deuterated form of 2-methylpiperazine is used in the synthesis of diaminoquinazolines that act as inhibitors of this pathway. Aberrant activation of the Wnt/β-catenin signaling pathway is implicated in various cancers.[6][7][8][9] Therefore, deuterated versions of these inhibitors could be used in preclinical and clinical studies to evaluate their metabolic stability and pharmacokinetic properties.

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the point of inhibition by compounds derived from 2-methylpiperazine.

Experimental Protocols

Synthesis of Deuterated Piperazines

The synthesis of deuterated piperazines can be achieved through various methods. One common approach involves the reduction of a suitable precursor with a deuterium source, such as lithium aluminum deuteride (LiAlD₄). For example, the synthesis of deuterated trifluoperazine, which contains a piperazine ring, has been accomplished by the reduction of an amide or imide precursor with LiAlD₄.[10] A general synthetic strategy for introducing deuterium into the piperazine ring is outlined in a patent for deuterated piperazine derivatives.[11] This involves reacting a deuterated aniline with a deuterated acid chloride, followed by reaction with a deuterated piperazine.[11] Another approach involves the cyclocondensation of ethylene diamine and propylene glycol over a promoted copper catalyst. While this produces the non-deuterated form, the use of deuterated starting materials could potentially yield the desired labeled product.

General Protocol for Reductive Amination to form Piperazines:

While a specific protocol for (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 is proprietary to the manufacturers, a general approach for synthesizing substituted piperazines involves the reductive amination of a β-keto ester derived from an amino acid.[12] To achieve deuteration, deuterium gas (D₂) in the presence of a catalyst (e.g., Pd/C) or a deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄) would be used in the reduction steps.

-

Preparation of the Diamine Precursor: An optically pure amino acid is converted into a chiral 1,2-diamine intermediate through a series of steps including esterification, N-protection, reduction, and subsequent functional group manipulations. To introduce deuterium, deuterated reducing agents would be employed in the reduction steps.

-

Annulation to form the Piperazine Ring: The resulting deuterated 1,2-diamine undergoes an annulation reaction to form the piperazine ring. This can be achieved through various methods, such as reaction with a dihaloethane or a vinyl sulfonium salt.[12]

-

Purification: The final deuterated 2-methylpiperazine product is purified using standard techniques such as distillation or chromatography to achieve high chemical and isotopic purity.

Bioanalytical Method Validation using a Deuterated Internal Standard

A crucial step in drug development is the validation of bioanalytical methods to ensure their accuracy and precision.[4] The use of a deuterated internal standard is a key component of this process.

Representative Protocol for Method Validation:

-

Preparation of Standards and Quality Control (QC) Samples: Stock solutions of the analyte and the deuterated internal standard are prepared. Calibration standards and QC samples are then prepared by spiking a biological matrix (e.g., plasma) with known concentrations of the analyte.

-

Sample Extraction: A fixed amount of the deuterated internal standard is added to all samples, including calibration standards, QCs, and unknown samples. The analyte and internal standard are then extracted from the biological matrix using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[13]

-

LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The chromatographic conditions are optimized to achieve separation of the analyte from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Data Analysis and Validation: The peak area ratio of the analyte to the internal standard is calculated for all samples. A calibration curve is constructed by plotting the peak area ratio against the analyte concentration for the calibration standards. The concentrations of the QC and unknown samples are then determined from the calibration curve. The method is validated for parameters such as accuracy, precision, selectivity, sensitivity, and matrix effects according to regulatory guidelines.[4]

References

- 1. (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 | LGC Standards [lgcstandards.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of beta-Catenin Signaling [chemdiv.com]

- 9. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 11. WO2008109175A1 - Deuterated piperazine derivatives as anti-anginal compounds - Google Patents [patents.google.com]

- 12. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. texilajournal.com [texilajournal.com]

A Comprehensive Technical Guide to the Safety of 2-Methylpiperazine-d6

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed safety profile based on available data for the parent compound, 2-Methylpiperazine. Specific safety data for the deuterated analogue, 2-Methylpiperazine-d6, is not extensively available. For safety, handling, and regulatory purposes, it is standard practice to assume the toxicological and chemical properties of a deuterated compound are identical to its non-deuterated parent. All information herein is derived from Safety Data Sheets (SDS) for 2-Methylpiperazine.

Hazard Identification and Classification

2-Methylpiperazine is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1][2]

-

Physical Hazards: Flammable Solid, Category 1 or 2.[1][2][3][4]

-

Health Hazards:

-

Acute Toxicity, Dermal: Category 4 ("Harmful in contact with skin").[3]

-

Skin Corrosion/Irritation: Category 1B or 2 ("Causes severe skin burns and eye damage" or "Causes skin irritation").[1][2][3][4]

-

Serious Eye Damage/Eye Irritation: Category 1 or 2 ("Causes serious eye damage" or "Causes serious eye irritation").[1][2][3][4]

-

Specific Target Organ Toxicity – Single Exposure: Category 3, Respiratory System ("May cause respiratory irritation").[1][4]

-

Hazard Statements:

Physical and Chemical Properties

The physical and chemical properties of 2-Methylpiperazine are summarized below. The substance can exist as either a solid or a liquid at or near room temperature, depending on its purity and ambient conditions.[5][6][7][8][9]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂N₂ | [3][4] |

| Molecular Weight | 100.16 g/mol | [3][4][5] |

| Appearance | White to light-yellow solid, crystalline powder, or colorless to light yellow liquid.[5][7][8][9][10] | |

| Odor | Ammonia-like or fishy.[5][7] | |

| Melting Point | -6 °C (21 °F) to 63 °C (145.4 °F). Note: Wide range reported. | [5][9] |

| Boiling Point | 138 °C (280 °F) to 155 °C (311 °F) at 760 mmHg. | [5][9] |

| Density | 0.903 g/cm³ | [5] |

| Vapor Pressure | 9 hPa (6.75 mmHg) at 20 °C (68 °F). | [5] |

| Vapor Density | 3.46 (Air = 1).[5] | |

| Water Solubility | Soluble.[2][5] | |

| Stability | Stable under recommended storage conditions.[5][10][11] May be hygroscopic (absorbs moisture from the air).[7] |

Toxicological Information

Toxicological data is primarily derived from studies on the non-deuterated parent compound. These values indicate that 2-Methylpiperazine is harmful if ingested or comes into contact with skin and can be toxic if inhaled.[5]

| Parameter | Value | Species | Source(s) |

| LD50 Oral | 2030 mg/kg | Rat | [10] |

| LD50 Oral | 1450 mg/kg | Mouse | [5] |

| LD50 Dermal | 1345 mg/kg | Rabbit | [5] |

| LC50 Inhalation | 2740 mg/m³ | Mouse (2 h) | [5] |

| LC50 Aquatic | 1830 - 2740 mg/L | Fathead minnow (96 h) | [2] |

Note on Experimental Protocols: The cited Safety Data Sheets provide the results of toxicological testing but do not include detailed experimental methodologies. These tests are typically conducted under standardized guidelines (e.g., OECD Test Guidelines).

Fire and Explosion Hazard Data

2-Methylpiperazine is a flammable solid that can burn fiercely.[10] Dusts may form an explosive mixture with air, and vapors can be explosive when heated.[10]

| Parameter | Value | Source(s) |

| Flash Point | 42 °C (108 °F) to 88 °C (190 °F) | [5][6][11] |

| Autoignition Temperature | 320 °C (608 °F) | [5][6] |

| Lower Explosion Limit | 1.2% - 4% by volume | [5][6] |

| Upper Explosion Limit | 9.9% - 14% by volume | [5][6] |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6] | |

| Hazardous Combustion Products | Carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][5][6] |

Handling, Storage, and Personal Protective Equipment

Safe Handling

-

Handle only in a well-ventilated area or under a chemical fume hood.[1][5][10]

-

Avoid contact with skin, eyes, and clothing.[1][5][10] Do not breathe dust, fumes, or vapors.[1][2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][2][5] Use non-sparking tools and explosion-proof equipment.[1][2]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

-

Wash hands thoroughly after handling.[1][10] Do not eat, drink, or smoke in the work area.[10]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

-

Store locked up.[1]

-

Incompatible Materials: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][5][6][10]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate PPE for a specific task. The following provides general guidance.

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Emergency Procedures Workflow

In case of accidental exposure or release, immediate and appropriate action is critical.

First-Aid Measures

-

General Advice: Move out of the dangerous area and show this safety data sheet to the attending physician. Immediate medical attention is required.[2][6]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][2]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention as the material can cause chemical burns.[1][2]

-

Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water and call a physician immediately.[2][11]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[1] Avoid contact with the spilled material and inhalation of dust or vapors.[1][6] Ensure adequate ventilation and remove all sources of ignition.[1][2]

-

Environmental Precautions: Do not let the product enter drains or waterways.[2][5][6]

-

Containment and Cleanup: Use spark-proof tools and explosion-proof equipment.[1][2] For solids, sweep up and shovel into suitable containers for disposal. For liquids, soak up with inert absorbent material.[5]

Caption: Logical workflow for first aid response following an exposure incident.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1][2] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2] Do not empty into drains.[2]

References

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]

- 9. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Note: High-Throughput Bioanalysis of 2-Methylpiperazine using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Methylpiperazine in human plasma. The method utilizes 2-Methylpiperazine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing and instrument response.[1] A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity, precision, accuracy, and recovery over a clinically relevant concentration range.

Introduction

2-Methylpiperazine is a key building block in the synthesis of various pharmaceutical compounds, including certain antihistamines and antidepressants.[2] Its quantification in biological matrices is essential for preclinical and clinical drug development, enabling the characterization of pharmacokinetics, bioavailability, and metabolism. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis.[1] The deuterated standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatographic separation, and ionization, thereby compensating for potential variations and enhancing data reliability.[1] This application note provides a detailed protocol for the extraction and quantification of 2-Methylpiperazine in human plasma using LC-MS/MS.

Experimental

Materials and Reagents

-

2-Methylpiperazine (Analyte)

-

This compound (Internal Standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was used for the extraction of 2-Methylpiperazine and its internal standard from human plasma.

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (this compound at 500 ng/mL in 50% methanol).

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 150 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography

-

HPLC System: Shimadzu Nexera X2 or equivalent

-

Column: Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.1-4.0 min: 5% B (Re-equilibration)

-

-

Column Temperature: 40 °C

-

Autosampler Temperature: 10 °C

Mass Spectrometry

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Curtain Gas (CUR): 30 psi

-

Collision Gas (CAD): Medium

-

IonSpray Voltage (IS): 5500 V

-

Temperature (TEM): 550 °C

-

Ion Source Gas 1 (GS1): 50 psi

-

Ion Source Gas 2 (GS2): 50 psi

-

Table 1: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| 2-Methylpiperazine | 101.1 | 56.1 | 45 | 20 |

| This compound | 107.1 | 62.1 | 45 | 20 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 2-Methylpiperazine in human plasma. The use of this compound as an internal standard ensured the reliability of the results.

Linearity and Sensitivity

The method was linear over the concentration range of 1.0 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighting factor of 1/x² was applied.

Table 2: Calibration Curve Parameters

| Parameter | Value |

| Calibration Range | 1.0 - 1000 ng/mL |

| Regression Equation | y = 0.123x + 0.0045 |

| Correlation Coefficient (r²) | > 0.998 |

| Weighting | 1/x² |

| LLOQ | 1.0 ng/mL |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, and High).

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |

| Low QC | 3.0 | 4.5 | 5.8 | -2.3 |

| Mid QC | 150 | 3.1 | 4.2 | 1.5 |

| High QC | 800 | 2.5 | 3.9 | 0.8 |

Recovery

The extraction recovery of 2-Methylpiperazine was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels.

Table 4: Extraction Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low QC | 3.0 | 92.5 |

| Mid QC | 150 | 94.1 |

| High QC | 800 | 93.7 |

Workflow and Pathway Diagrams

Caption: Bioanalytical workflow for 2-Methylpiperazine quantification.

Caption: LC-MS/MS analysis and ion fragmentation pathways.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantitative determination of 2-Methylpiperazine in human plasma. The use of its deuterated internal standard, this compound, ensures the accuracy and robustness of the assay, making it well-suited for regulated bioanalysis in support of pharmaceutical development programs. The simple protein precipitation sample preparation allows for rapid sample processing, and the chromatographic conditions provide excellent separation and peak shape.

References

Application Notes and Protocols for the Quantitative Analysis of Pharmaceuticals Using 2-Methylpiperazine-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of pharmaceuticals containing a 2-methylpiperazine moiety using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results in bioanalytical methods. 2-Methylpiperazine-d6 serves as an ideal internal standard for pharmaceuticals that are synthesized from or contain the 2-methylpiperazine core structure. It closely mimics the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and other sources of variability.

This document outlines the application of this compound for the quantitative analysis of two key pharmaceuticals: Vortioxetine , an antidepressant, and Mirtazapine , another widely used antidepressant. The methodologies described are based on established LC-MS/MS methods for these drugs, with the adaptation of this compound as the internal standard.

Application Note 1: Quantitative Analysis of Vortioxetine in Human Plasma

Introduction

Vortioxetine is an antidepressant used for the treatment of major depressive disorder.[1] Accurate measurement of its concentration in plasma is essential for pharmacokinetic studies and therapeutic drug monitoring. This method employs a simple protein precipitation for sample preparation followed by LC-MS/MS analysis, using this compound as the internal standard.

Experimental Protocol

1. Materials and Reagents

-

Vortioxetine reference standard

-

This compound (Internal Standard, IS)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Stock and Working Solutions

-

Vortioxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve vortioxetine in methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Vortioxetine Working Solutions: Prepare serial dilutions of the stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile/water.

3. Sample Preparation

-

Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL of this compound) to all tubes except the blank matrix samples.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the tubes for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate at 5% B for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer with ESI source |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Vortioxetine: To be optimized; this compound: To be optimized |

Quantitative Data Summary

The following table summarizes the expected performance of the method based on typical validation parameters for similar assays.

| Parameter | Expected Performance |

| Linearity Range | 0.5 - 100 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

Application Note 2: Quantitative Analysis of Mirtazapine in Human Plasma

Introduction

Mirtazapine is an atypical antidepressant used for the treatment of major depressive disorder. Therapeutic drug monitoring of mirtazapine is beneficial due to interindividual variability in its pharmacokinetics.[2] This protocol describes a sensitive and robust LC-MS/MS method for the quantification of mirtazapine in human plasma using this compound as the internal standard.

Experimental Protocol

1. Materials and Reagents

-

Mirtazapine reference standard

-

This compound (Internal Standard, IS)

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (LC-MS grade)

2. Stock and Working Solutions

-

Mirtazapine Stock Solution (1 mg/mL): Accurately weigh and dissolve mirtazapine in methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Mirtazapine Working Solutions: Prepare serial dilutions of the stock solution in methanol/water (50:50, v/v) for calibration standards and QC samples.

-

IS Working Solution (50 ng/mL): Dilute the IS stock solution in methanol/water (50:50, v/v).

3. Sample Preparation

-

To 100 µL of plasma sample, add 200 µL of the IS working solution (50 ng/mL of this compound in methanol).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial.

-

Inject 10 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium formate in water |

| Mobile Phase B | Methanol |

| Gradient | 20% B to 80% B in 5 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35°C |

| MS System | Triple quadrupole mass spectrometer with ESI source |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Mirtazapine: To be optimized; this compound: To be optimized |

Quantitative Data Summary

The following table presents the expected performance characteristics for the quantitative analysis of mirtazapine.

| Parameter | Expected Performance |

| Linearity Range | 1 - 500 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 8% |

| Inter-day Precision (%CV) | < 10% |

| Accuracy (% Bias) | Within ±10% |

| Recovery | > 90% |

| Matrix Effect | Negligible with the use of IS |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of pharmaceuticals in biological matrices using LC-MS/MS with an internal standard.

References

- 1. Development and validation of a LC-MS/MS method for analysis of vortioxetine in postmortem specimens. First data from an authentic case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimizing therapeutic drug monitoring of mirtazapine — applying therapeutic reference range, concentration–dose ratio/dose-related concentration, and metabolic ratio in a naturalistic setting - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2-Methylpiperazine-d6 as an Internal Standard for the Quantification of 2-Methylpiperazine in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylpiperazine is a key structural motif in many pharmaceutical compounds and a potential metabolite. Accurate quantification of 2-Methylpiperazine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and matrix effects.[1][2][3] This application note describes a validated LC-MS/MS method for the sensitive and selective quantification of 2-Methylpiperazine in human plasma using 2-Methylpiperazine-d6 as an internal standard.

Principle

The method involves the extraction of 2-Methylpiperazine and the internal standard, this compound, from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents

-

2-Methylpiperazine (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Human plasma (K2-EDTA)

Standard and Working Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Methylpiperazine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 2-Methylpiperazine stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |